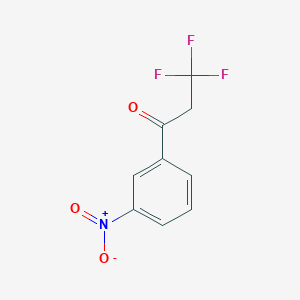

3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one

Description

Contextualization within Modern Organic and Fluorine Chemistry Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This "fluorine effect" is a central theme in modern organic chemistry. The trifluoromethyl group (-CF₃), in particular, is highly sought after due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. The presence of this group in 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one places it firmly within the realm of fluorine chemistry, a field that continues to expand with the development of novel fluorination and trifluoromethylation methodologies.

Significance of Trifluoromethyl Ketones and Substituted Nitroaryl Moieties in Chemical Synthesis

Trifluoromethyl ketones (TFMKs) are recognized as valuable synthetic intermediates and pharmacophores. rsc.org Their utility stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the adjacent trifluoromethyl group, making them susceptible to a variety of nucleophilic attacks. This reactivity is harnessed in the synthesis of more complex fluorinated molecules.

The nitroaryl group, specifically the 3-nitrophenyl moiety in this compound, is another critical functional group in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities and making nitroaryl compounds versatile precursors in the synthesis of pharmaceuticals and other fine chemicals.

Overview of Current Research Trajectories and Scholarly Interest in the Compound Class

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of trifluoromethylated nitroaryl ketones is attracting considerable attention. The primary research trajectories for compounds of this nature can be inferred from the known applications and synthetic utility of their constituent parts.

Current scholarly interest is largely directed towards:

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to finding efficient and selective methods for the synthesis of trifluoromethyl ketones. organic-chemistry.orgnih.govsioc-journal.cn This includes the development of new trifluoromethylating reagents and catalytic systems. The synthesis of compounds like this compound presents a challenge due to the presence of the deactivating nitro group, which can hinder traditional synthetic routes such as Friedel-Crafts acylation. msu.edu Research into alternative synthetic pathways is therefore an active area of investigation.

Medicinal Chemistry Applications: The incorporation of fluorine can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability and binding affinity. nih.govnih.govresearchgate.net The trifluoromethyl group can act as a bioisosteric replacement for other chemical groups, potentially leading to improved drug efficacy. nih.gov Consequently, compounds containing both a trifluoromethyl ketone and a nitroaryl moiety are of interest as potential scaffolds for the development of new therapeutic agents.

Agrochemical Research: Similar to medicinal chemistry, the introduction of fluorine is a common strategy in the design of new pesticides and herbicides. The unique properties conferred by the trifluoromethyl group can lead to enhanced potency and selectivity.

Materials Science: Fluorinated compounds are also explored for their potential in materials science, for example, in the development of polymers with specific thermal or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)5-8(14)6-2-1-3-7(4-6)13(15)16/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUNLAZXIJUIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250979 | |

| Record name | 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13541-06-5 | |

| Record name | 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13541-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1-(3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Design

Direct Synthetic Approaches to 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one

Directly constructing the this compound framework requires careful consideration of precursor molecules and the sequence of bond-forming reactions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Precursor Molecule Selection and Derivatization Strategies

The selection of appropriate starting materials is critical for a successful synthesis. A primary consideration is the timing of the introduction of the nitro and the trifluoroacetyl groups.

One potential precursor is 3-nitroacetophenone . This commercially available starting material already possesses the required aromatic substitution pattern. The synthetic challenge then becomes the introduction of the trifluoromethyl group at the α-position of the ketone. This could potentially be achieved through a two-step sequence involving α-halogenation followed by trifluoromethylation, or a direct α-trifluoromethylation protocol.

Another approach could involve the use of 3-nitrobenzoic acid or its derivatives, such as the corresponding acid chloride or esters. These precursors could undergo reaction with a trifluoromethyl anion equivalent or a related trifluoromethyl-containing building block. For instance, the reaction of 3-nitrobenzoyl chloride with a trifluoromethyl organometallic reagent could, in principle, yield the desired product.

A Friedel-Crafts acylation of nitrobenzene with a trifluoropropionyl halide or anhydride (B1165640) is generally not a viable route. The nitro group is a powerful deactivating group, rendering the aromatic ring highly electron-deficient and thus unreactive towards electrophilic aromatic substitution under standard Friedel-Crafts conditions. reddit.comlibretexts.orgquora.com

Table 1: Potential Precursor Molecules and Derivatization Strategies

| Precursor Molecule | Derivatization Strategy | Key Considerations |

| 3-Nitroacetophenone | α-Trifluoromethylation | Reactivity of the enolate in the presence of the nitro group. |

| 3-Nitrobenzoic acid/derivatives | Reaction with a trifluoromethyl nucleophile | Stability and reactivity of the trifluoromethylating agent. |

| Nitrobenzene | Friedel-Crafts Acylation | Strong deactivation of the aromatic ring by the nitro group. reddit.comlibretexts.orgquora.com |

Mechanistic Considerations in Direct Formation Pathways

The mechanisms for the direct formation of this compound from the proposed precursors are varied.

If starting from 3-nitroacetophenone, an α-trifluoromethylation reaction would likely proceed through the formation of an enolate intermediate. The acidity of the α-protons of 3-nitroacetophenone is enhanced by the electron-withdrawing nitro group, facilitating enolate formation. This enolate would then act as a nucleophile, attacking an electrophilic trifluoromethylating agent.

Alternatively, a reaction involving 3-nitrobenzoyl chloride and a nucleophilic trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) activated by a fluoride (B91410) source, would proceed via nucleophilic acyl substitution. The highly reactive acid chloride would be attacked by the trifluoromethyl anion to form a tetrahedral intermediate, which would then collapse to give the final product.

Optimization of Reaction Conditions and Catalytic Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

For the α-trifluoromethylation of 3-nitroacetophenone, a variety of catalytic systems could be employed. These include both metal-catalyzed and organocatalyzed approaches. For instance, copper-based catalysts have been shown to be effective in the trifluoromethylation of ketones. nih.gov The choice of ligand for the metal catalyst can also significantly impact the reaction's efficiency and selectivity.

The following table summarizes hypothetical optimization parameters for the synthesis of this compound based on literature for analogous systems.

Table 2: Hypothetical Optimization of Reaction Conditions

| Parameter | Variation | Expected Outcome |

| Solvent | Toluene (B28343), THF, DMF, Acetonitrile | Polarity can influence the solubility of reagents and the stability of intermediates. |

| Temperature | -78 °C to 100 °C | Lower temperatures may be required for unstable intermediates, while higher temperatures may be needed to overcome activation barriers. |

| Catalyst | Cu(I) salts, Ru(bpy)₃(PF₆)₂, Organic superbases | The choice of catalyst will depend on the specific trifluoromethylation strategy employed. nih.govresearchgate.net |

| Base | KHMDS, t-BuOK, DIPEA | The strength and steric bulk of the base can affect the rate and selectivity of enolate formation. beilstein-journals.org |

Trifluoromethylation Strategies for Analogous Ketone Systems

While direct synthesis of the target compound may be challenging, a wealth of knowledge exists regarding the trifluoromethylation of analogous ketone systems. These strategies can be broadly categorized as electrophilic and nucleophilic. thieme-connect.comthieme-connect.comresearchgate.net

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the reaction of a nucleophilic enolate or its equivalent with an electrophilic "CF₃⁺" source. A variety of electrophilic trifluoromethylating reagents have been developed, each with its own advantages and limitations.

Common electrophilic trifluoromethylating agents include hypervalent iodine compounds such as Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. conicet.gov.ar These reagents are generally stable and commercially available.

The reaction of a ketone with an electrophilic trifluoromethylating agent typically requires the presence of a base to generate the enolate. The choice of base and reaction conditions can influence the regioselectivity of the trifluoromethylation if the ketone is unsymmetrical. Copper catalysis can also be employed to facilitate these transformations. nih.gov

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation involves the reaction of an electrophilic carbonyl compound with a nucleophilic "CF₃⁻" source. Generating a "naked" trifluoromethyl anion is challenging due to its instability. beilstein-journals.org Therefore, reagents that can deliver a trifluoromethyl group nucleophilically are often used.

The most common nucleophilic trifluoromethylating agent is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. wikipedia.org This reagent requires activation by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF) or a Lewis base. The reaction proceeds via the formation of a pentacoordinate silicon intermediate, which then transfers the trifluoromethyl group to the carbonyl carbon.

Other sources of nucleophilic trifluoromethyl groups include fluoroform (HCF₃) in the presence of a strong base, and trifluoromethyl iodide (CF₃I) in the presence of a reducing agent. nih.govthieme-connect.comwikipedia.org

Table 3: Common Trifluoromethylating Agents

| Agent Type | Example Reagent | Typical Substrate |

| Electrophilic | Togni's Reagent | Ketone Enolates |

| Electrophilic | Umemoto's Reagent | Ketone Enolates |

| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent) | Aldehydes, Ketones, Esters |

| Nucleophilic | HCF₃ (Fluoroform) | Ketones, Esters |

| Nucleophilic | CF₃I (Trifluoromethyl Iodide) | Aldehydes, Ketones |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation has emerged as a powerful method for the direct introduction of CF3 groups into organic molecules, often providing a more efficient route than traditional nucleophilic or electrophilic methods. researchgate.netrsc.org This approach typically involves the generation of a trifluoromethyl radical (•CF3), which then reacts with a suitable substrate.

A plausible and direct synthetic route to this compound involves the radical trifluoromethylation of the corresponding acyl radical precursor derived from 3-nitrobenzaldehyde. Although direct trifluoromethylation of an acyl radical from 3-nitroacetophenone is less common, the generation of an acyl radical from an aldehyde followed by trifluoromethylation is a known transformation. For instance, a protocol using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 can convert aromatic aldehydes to trifluoromethyl ketones. organic-chemistry.org

Alternatively, a common strategy involves the reaction of a substrate with a reagent that serves as a source of the •CF3 radical. wikipedia.org Key reagents for generating trifluoromethyl radicals include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and various hypervalent iodine compounds (e.g., Togni's reagents). researchgate.netwikipedia.org The reaction would theoretically proceed by generating a •CF3 radical, which could be trapped by an enolate or a related species derived from 3-nitroacetophenone.

Table 1: Selected Reagents for Radical Trifluoromethylation

| Reagent Class | Example Reagent | Typical Conditions |

| Sulfinate Salt | Sodium Trifluoromethanesulfinate (CF3SO2Na) | Oxidant (e.g., t-BuOOH), solvent (e.g., CH3CN/H2O) |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | Metal catalyst or light, various organic solvents |

| Gaseous Source | Trifluoroiodomethane (CF3I) | Photochemical or radical initiator (e.g., triethylborane) |

| Peroxide | Bis(trifluoroacetyl) peroxide | Thermal decomposition |

This radical-based approach offers a convergent route to the target molecule, directly installing the trifluoropropan-1-one moiety onto the pre-functionalized nitrophenyl ring.

Chemical Transformations for Aromatic Ring Functionalization

An alternative and highly effective strategy for synthesizing this compound involves the functionalization of a pre-formed trifluoromethyl ketone. This multi-step process begins with the synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-one, followed by selective modification of the aromatic ring.

Regioselective Nitration and Related Derivatizations

The synthesis of the target compound can be achieved via electrophilic aromatic substitution on 3,3,3-Trifluoro-1-phenylpropan-1-one. nih.gov The trifluoroacetyl group (-COCH2CF3) is a deactivating group and a meta-director due to its electron-withdrawing nature. Consequently, nitration of 3,3,3-Trifluoro-1-phenylpropan-1-one is expected to proceed with high regioselectivity, yielding the desired 3-nitro isomer.

The standard conditions for this transformation involve a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. gauthmath.combrainly.com

Reaction Scheme: Nitration of 3,3,3-Trifluoro-1-phenylpropan-1-one Starting Material: 3,3,3-Trifluoro-1-phenylpropan-1-one Reagents: Concentrated HNO3 / Concentrated H2SO4 Product: this compound

The reaction conditions, such as temperature and reaction time, can be optimized to maximize yield and minimize the formation of dinitrated byproducts. frontiersin.orgfrontiersin.org This regioselective nitration provides a reliable and predictable route to the target compound from a readily accessible precursor.

Reduction of the Nitro Group and Subsequent Amine Chemistry

The nitro group of this compound is a versatile functional handle that can be readily converted into an amino group, opening pathways to a wide array of derivatives. The reduction of the nitro group to form 3,3,3-Trifluoro-1-(3-aminophenyl)propan-1-one is a fundamental transformation in organic synthesis.

Several methods are effective for this reduction, with the choice often depending on the presence of other functional groups and desired selectivity.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenation | H2 gas, Palladium on Carbon (Pd/C), solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Clean reaction, high yields, simple workup. |

| Metal in Acid | Tin(II) chloride (SnCl2) in HCl; or Iron (Fe) / HCl | Inexpensive, effective for many substrates. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen. |

Once synthesized, the resulting aromatic amine, 3,3,3-Trifluoro-1-(3-aminophenyl)propan-1-one, serves as a key intermediate. It can undergo a variety of subsequent reactions characteristic of anilines. For example, it can be acylated with various carboxylic acids or their derivatives to form amides. researchgate.net Furthermore, treatment with nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures yields a diazonium salt. This intermediate is highly valuable as it can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer and related reactions.

Chemo- and Regioselective Synthesis of Structural Analogues

The synthesis of structural analogues of this compound can be achieved by modifying the substitution pattern on the aromatic ring or by altering the synthetic strategy to favor different isomers.

To obtain ortho- or para-nitro isomers, a direct nitration approach on 3,3,3-Trifluoro-1-phenylpropan-1-one is not viable due to the strong meta-directing effect of the trifluoroacetyl group. Instead, the synthesis must begin with appropriately substituted starting materials. For example, the synthesis of the 4-nitro analogue would involve the trifluoromethylation of 1-(4-nitrophenyl)ethanone (4-nitroacetophenone) using one of the methods described for aryl trifluoromethyl ketone synthesis. beilstein-journals.orgresearchgate.net

The synthesis of analogues with other substituents on the aromatic ring can be accomplished through several strategic approaches:

Starting from a Substituted Precursor: One can begin with a substituted aromatic compound, such as 3-bromoacetophenone or methyl 3-bromobenzoate, and apply trifluoromethylation methodologies to install the trifluoropropanone side chain. beilstein-journals.org

Functionalization of the Amino Analogue: As discussed previously, the 3-amino analogue is a versatile intermediate. The diazonium salt derived from it can be used to introduce a wide variety of substituents at the 3-position of the ring.

Cross-Coupling Reactions: For analogues bearing new carbon-carbon or carbon-heteroatom bonds, one could start with a halogenated precursor, such as 3,3,3-Trifluoro-1-(3-bromophenyl)propan-1-one, and subject it to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

These strategies allow for the chemo- and regioselective construction of a diverse library of structural analogues, enabling the systematic exploration of structure-activity relationships in medicinal and materials chemistry. nih.govnih.gov

Reaction Pathways and Mechanistic Investigations of 3,3,3 Trifluoro 1 3 Nitrophenyl Propan 1 One

Reactivity Profiles of the Ketone Functionality

The ketone carbonyl group in 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one is highly activated towards nucleophilic attack. This heightened electrophilicity is a direct consequence of the powerful inductive effect of the adjacent trifluoromethyl group, which significantly depletes electron density from the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The electron-deficient nature of the carbonyl carbon makes it a prime target for a wide array of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Aldol (B89426) and Mannich Reactions: While the α-protons in this compound are not readily enolizable due to the influence of the trifluoromethyl group, this compound can act as an excellent electrophile in crossed aldol and Mannich-type reactions. For instance, in a Claisen-Schmidt condensation , it would react with an enolizable aldehyde or ketone in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone wikipedia.org. Similarly, in a Mannich reaction , it can react with an amine and another carbonyl compound to yield β-amino ketones rsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net. The strong electron-withdrawing nature of the trifluoromethyl group generally leads to high yields in these transformations.

Wittig Reaction: The ketone can undergo the Wittig reaction with phosphorus ylides to form alkenes. The reactivity in this case is also enhanced by the electrophilicity of the carbonyl carbon.

Formation of Hydrates and Hemiacetals: A characteristic feature of trifluoromethyl ketones is their propensity to form stable hydrates and hemiacetals upon reaction with water and alcohols, respectively beilstein-journals.org. This is attributed to the stabilization of the tetrahedral intermediate by the electron-withdrawing trifluoromethyl group.

Below is a table summarizing the expected outcomes of nucleophilic addition and condensation reactions with analogous trifluoromethyl ketones.

| Reaction Type | Nucleophile/Reagents | Expected Product for Analogous Ketones |

| Claisen-Schmidt Condensation | Enolizable Aldehyde/Ketone, Base | α,β-Unsaturated Ketone |

| Mannich Reaction | Amine, Enolizable Carbonyl | β-Amino Ketone |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Hydration | Water | Gem-diol (Hydrate) |

| Hemiacetal Formation | Alcohol | Hemiacetal |

Rearrangement Processes Involving the Carbonyl Center

The ketone functionality can be a starting point for several molecular rearrangements, often after conversion to a more reactive intermediate like an oxime.

Beckmann Rearrangement: The oxime of this compound, formed by reaction with hydroxylamine (B1172632), can undergo a Beckmann rearrangement in the presence of an acid catalyst nih.govwikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org. This reaction would involve the migration of one of the groups attached to the carbonyl carbon to the nitrogen atom, yielding an amide. The stereochemistry of the oxime determines which group migrates wikipedia.org.

Favorskii Rearrangement: If an α-halo derivative of the ketone were prepared, it could potentially undergo a Favorskii rearrangement upon treatment with a base nrochemistry.comddugu.ac.inpurechemistry.orgorganic-chemistry.orgwikipedia.org. This would lead to a ring contraction if the substrate were cyclic, or the formation of a carboxylic acid derivative with a rearranged carbon skeleton in an acyclic system.

The following table outlines potential rearrangement reactions for derivatives of the title compound, based on established chemical principles.

| Rearrangement Type | Precursor | Key Reagents | Expected Product |

| Beckmann Rearrangement | Ketoxime | Acid (e.g., H₂SO₄, PCl₅) | Substituted Amide |

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., NaOH, NaOR) | Carboxylic Acid Derivative |

Stereoselective Transformations at the Ketone Site

The prochiral nature of the ketone carbonyl allows for stereoselective transformations, leading to the formation of chiral alcohols.

Asymmetric Hydrogenation and Transfer Hydrogenation: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. Through the use of chiral catalysts, this reduction can be achieved with high enantioselectivity. Asymmetric hydrogenation using chiral metal complexes (e.g., rhodium or iridium-based catalysts) and asymmetric transfer hydrogenation are powerful methods for producing enantiomerically enriched trifluoromethyl-substituted alcohols rsc.orgresearchgate.netacs.orgresearchgate.netacs.org.

Diastereoselective Reductions: If a chiral center is already present in the molecule or in a reagent, the reduction of the ketone can proceed with high diastereoselectivity, influenced by steric and electronic factors of the existing chiral element acs.orgorganic-chemistry.org.

The table below provides an overview of stereoselective reductions applicable to trifluoromethyl ketones.

| Transformation | Method | Catalyst/Reagent Example | Expected Product |

| Asymmetric Hydrogenation | Catalytic Hydrogenation | Chiral Iridium/f-amphol complex | Enantiomerically enriched secondary alcohol |

| Asymmetric Transfer Hydrogenation | Catalytic Transfer Hydrogenation | Chiral Ruthenium complex | Enantiomerically enriched secondary alcohol |

| Diastereoselective Reduction | Substrate-controlled reduction | Diastereoselective reducing agent | Diastereomerically enriched secondary alcohol |

Role and Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its unique electronic properties.

Inductive and Resonance Effects on Adjacent Functional Groups

Inductive Effect: The CF3 group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This powerful negative inductive effect (-I) significantly polarizes the adjacent C-C bond, leading to a highly electrophilic carbonyl carbon. This effect is primarily responsible for the enhanced reactivity of the ketone towards nucleophiles researchgate.net.

Resonance Effect: The trifluoromethyl group does not participate in resonance in the same way that a nitro group does. Its influence on the aromatic ring is primarily through its strong inductive electron withdrawal. The meta-positioning of the nitro group on the phenyl ring means that its strong electron-withdrawing resonance and inductive effects (-R, -I) further deactivate the aromatic ring towards electrophilic substitution and influence the regioselectivity of nucleophilic aromatic substitution on the ring itself atlas.orgquora.comkhanacademy.orgunacademy.comminia.edu.eg.

The table below summarizes the electronic effects of the key functional groups.

| Functional Group | Inductive Effect | Resonance Effect | Impact on Ketone Reactivity |

| Trifluoromethyl (CF₃) | Strong Electron-Withdrawing (-I) | Negligible | Increases electrophilicity of carbonyl carbon |

| Nitro (NO₂) at meta | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Deactivates the aromatic ring |

Participation in Cyclization and Rearrangement Reactions

The trifluoromethyl group can play a crucial role in directing the course of cyclization and rearrangement reactions.

Cyclization Reactions: The trifluoroacetyl group is a valuable precursor for the synthesis of various trifluoromethyl-containing heterocycles researchgate.netumich.eduresearchgate.netnih.govtandfonline.com. For instance, this compound could potentially react with binucleophiles, such as hydrazine (B178648) or hydroxylamine, to form pyrazoles or isoxazoles, respectively. The reaction is driven by the high electrophilicity of both the carbonyl carbon and the carbon β to it (after initial nucleophilic attack and tautomerization).

Neighboring Group Participation: While less common, the trifluoromethyl group can, under specific circumstances, influence reactions at adjacent centers through space or through-bond interactions, potentially affecting the stability of intermediates or transition states in rearrangement processes acs.orgacs.org.

Reaction Dynamics of the Nitrophenyl Moiety

The 3-nitrophenyl group, in conjunction with the trifluoroacetyl moiety, dictates the primary reactive characteristics of the molecule. The strong electron-withdrawing nature of both the nitro group and the trifluoromethyl ketone profoundly influences the reactivity of the aromatic ring and provides a handle for a variety of chemical transformations.

Interplay with Other Functional Groups in Multi-Step Transformations

The presence of both a reducible nitro group and a reactive ketone allows for a range of sequential chemical modifications, making this compound a potentially versatile intermediate in multi-step synthesis.

Transformations of the Nitro Group: The nitro group is a key functional handle, most commonly transformed via reduction to an aniline (B41778) derivative. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivated system into a highly activated one. msu.edu This anilino-ketone could then participate in further reactions such as cyclizations or substitutions.

Reactions at the Ketone: The trifluoromethyl ketone is a powerful electrophile. It readily undergoes nucleophilic addition reactions. For instance, the Henry reaction (nitroaldol addition) between trifluoromethyl ketones and nitroalkanes is known to proceed effectively, often under catalyst-free conditions in aqueous media, to form β-nitro alcohols. thieme-connect.comresearchgate.netthieme-connect.com Such reactions highlight the interplay where one type of nitro compound (a nitroalkane) reacts at the ketone of another (the title compound).

Sequential Transformations: In a synthetic pathway, the nitro group could first be reduced. The resulting amino group could then direct subsequent reactions or be used to build more complex heterocyclic structures by reacting with the ketone moiety or an external reagent. Conversely, the ketone could first be transformed, for example, into a trifluoromethyl alcohol, and the nitro group could be reduced in a later step. The choice of sequence would depend on the compatibility of the reagents with the existing functional groups. For example, some reducing agents for the nitro group might also affect the ketone.

Aromatic Ring System Reactivity and Modulations

The reactivity of the benzene (B151609) ring in this compound is dominated by the electronic effects of its two powerful electron-withdrawing substituents.

Electrophilic Aromatic Substitution (EAS): Both the nitro group (-NO₂) and the trifluoroacetyl group (-COCF₃) are strong deactivating groups and meta-directors for electrophilic aromatic substitution. msu.edu The nitro group deactivates the ring towards electrophilic attack by roughly a factor of a million compared to benzene. msu.edu The trifluoroacetyl group is also strongly deactivating due to the powerful inductive effect of the fluorine atoms. Consequently, the aromatic ring of the title compound is extremely unreactive towards EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. masterorganicchemistry.com Any substitution would be directed to the 5-position (meta to both groups). Studies on the nitration of other alkyl phenyl ketones have shown that ketones are generally meta-directors. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the electron-withdrawing groups deactivate the ring for EAS, they would activate it for nucleophilic aromatic substitution (SNAr). However, for an SNAr reaction to occur, a suitable leaving group (like a halogen) must be present on the ring, typically at a position ortho or para to the activating group. Since this compound lacks such a leaving group, it does not readily undergo SNAr reactions.

Reactivity Modulation: The most significant modulation of the ring's reactivity can be achieved by reducing the nitro group to an amino group (-NH₂). An amino group is a very strong activating group and an ortho-, para-director. msu.edu This transformation would convert the highly deactivated ring into one that is highly susceptible to electrophilic attack at the 2-, 4-, and 6-positions.

Elucidation of Reaction Mechanisms

Understanding the precise pathways by which reactions occur is crucial for controlling reaction outcomes. A combination of spectroscopic, computational, and kinetic methods is employed to investigate these mechanisms.

Spectroscopic and Computational Approaches to Transition State Characterization

Direct observation of transition states is generally not possible due to their fleeting nature. However, their structure and energy can be inferred through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Methods: In situ spectroscopic methods can provide valuable mechanistic data. For example, stopped-flow NMR and IR spectroscopy have been used to perform detailed kinetic analysis and identify intermediates in the trifluoromethylation of ketones, helping to distinguish between different proposed mechanistic pathways. nih.gov In other systems, NMR spectroscopy has been used to observe protonated trifluoromethyl ketone intermediates in superacidic solutions at low temperatures. beilstein-journals.org

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction potential energy surfaces. researchgate.net DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and, crucially, transition states. rsc.org These calculations provide insights into reaction barriers, helping to predict the feasibility of a proposed mechanism. rsc.org For instance, DFT studies on the enantioselective Mannich reaction of fluorinated aromatic ketones have clarified the origin of stereoselectivity by analyzing the energy barriers of different transition states. rsc.org Similarly, computational analysis has been vital in understanding the transition from stepwise to concerted mechanisms in nucleophilic aromatic substitution reactions. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and catalysts. This information is fundamental to deducing reaction mechanisms.

Methodology: Reaction kinetics are often studied using UV-Vis spectrophotometry, typically under pseudo-first-order conditions where the concentration of one reactant is kept in large excess. koreascience.kr The rate of reaction can be determined by monitoring the appearance of a product or the disappearance of a reactant over time. koreascience.kr

Data from Analogous Systems: While specific kinetic data for this compound is not readily available, studies on similar compounds are informative. For example, kinetic studies on the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971) show a strong dependence of the reaction rate on the basicity of the amine nucleophile. psu.edu Linear Brønsted-type plots obtained from these studies, where the logarithm of the rate constant is plotted against the pKa of the nucleophile, can help determine the degree of bond formation in the transition state and distinguish between mechanistic pathways. psu.edu A large Brønsted coefficient (βnuc) often suggests a significant amount of positive charge development on the nitrogen atom in the transition state, which is characteristic of a stepwise mechanism where leaving group departure is rate-determining. psu.edu

The following table presents kinetic data for the reaction of various cyclic secondary amines with 4-nitrophenyl nicotinate, a structurally related compound, illustrating the influence of nucleophile basicity on the reaction rate.

| Amine | pKa (Conjugate Acid) | k_N (M⁻¹s⁻¹) |

|---|---|---|

| Piperidine | 11.02 | 16.2 |

| 3-Methylpiperidine | 10.8 | 13.9 |

| Piperazine | 9.73 | 0.81 |

| Morpholine | 8.36 | 0.11 |

| 1-Formylpiperazine | 7.98 | 0.047 |

Data adapted from studies on 4-nitrophenyl nicotinate in 80 mol % H₂O/20 mol % DMSO at 25.0 °C. psu.edu

Investigations into Concerted vs. Stepwise Mechanisms

A key question in mechanistic chemistry is whether bonds are broken and formed in a single, coordinated step (concerted) or through a sequence of steps involving one or more intermediates (stepwise).

Defining the Pathways: Stepwise reactions proceed through a distinct intermediate that lies in an energy well on the reaction coordinate. diva-portal.org Concerted reactions, by contrast, have no such intermediate, only a single transition state. diva-portal.org

Nucleophilic Addition to the Ketone: The addition of a nucleophile to the trifluoromethyl ketone of the title compound is expected to proceed via a stepwise mechanism. This involves the formation of a tetrahedral intermediate, which is a common feature in nucleophilic additions to carbonyl groups. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group.

Distinguishing Mechanisms: Various experimental and computational methods are used to distinguish between these pathways.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution can provide powerful evidence for a particular mechanism. The observation of a significant KIE demonstrates a change in bonding to the isotopically labeled atom in the rate-limiting step. diva-portal.org KIEs have been used to conclude that some reactions, previously thought to be stepwise, actually proceed through a concerted mechanism. diva-portal.org

Computational Modeling: DFT calculations can map out the potential energy surface. The presence or absence of a stable intermediate in the calculated reaction pathway can provide strong evidence for a stepwise or concerted mechanism, respectively. researchgate.netresearchgate.net Computational studies of SNAr reactions, for example, show that the stability of the potential Meisenheimer intermediate determines whether the reaction is stepwise or concerted. researchgate.net

Linear Free-Energy Relationships: As discussed in the kinetics section, plots like the Brønsted plot can provide mechanistic insight. A linear plot often suggests a single, consistent mechanism across a series of reactants, while a curved plot can indicate a change in the rate-determining step, a hallmark of some stepwise processes. psu.edu

Solvent Effects on Reaction Course and Selectivity

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence the reaction's course, rate, and selectivity. For reactions involving this compound, the choice of solvent is critical due to the compound's distinct structural features: a highly electrophilic carbonyl carbon atom activated by both a trifluoromethyl group and a nitrophenyl ring. These electron-withdrawing groups create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The nature of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction pathway.

The influence of the solvent can be broadly categorized by its physical and chemical properties, primarily its polarity, proticity, and coordinating ability. Polar solvents, for instance, are generally effective at stabilizing charged intermediates and polar transition states, which are common in nucleophilic addition reactions to carbonyl compounds. Protic solvents, which contain acidic protons (e.g., alcohols, water), can further influence reactions by acting as hydrogen-bond donors, thereby solvating and stabilizing anionic species. Conversely, aprotic solvents (e.g., ethers, halogenated hydrocarbons) lack acidic protons and can influence reactivity in different ways, often by solvating cations more effectively than anions.

While specific mechanistic studies on this compound are not extensively documented in the public domain, the principles of solvent effects can be inferred from studies on analogous compounds, particularly other trifluoromethyl ketones. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon but concurrently decreases the basicity of the carbonyl oxygen. This dual effect means that while the ketone is more reactive towards nucleophiles, its activation by protonation (a common step in acid-catalyzed reactions) requires a more acidic medium.

Research on the nucleophilic trifluoromethylation of esters to produce trifluoromethyl ketones highlights the importance of solvent choice. In these reactions, highly coordinating polar aprotic solvents like triglyme (B29127) and N,N-dimethylformamide (DMF) have been shown to be superior to less polar options such as tetrahydrofuran (B95107) (THF) or toluene (B28343). beilstein-journals.orgnih.govbeilstein-journals.org The enhanced performance in these solvents is attributed to their ability to stabilize the trifluoromethyl anion and the reaction intermediates. beilstein-journals.orgnih.govbeilstein-journals.org For instance, DMF can act as a reservoir for the CF3 anion by forming a hemiaminaloate adduct. beilstein-journals.orgnih.govbeilstein-journals.org

The stereoselectivity of reactions involving trifluoromethyl ketones is also highly dependent on the solvent. In the stereoselective nucleophilic fluoromethylation of aryl ketones, THF was identified as the optimal solvent for achieving high diastereoselectivity. cas.cn In contrast, in certain [3+2] cycloaddition reactions involving enol acetates with a trifluoromethyl group, theoretical studies have shown that the inclusion of solvent effects only slightly decreases the reactivity and does not alter the regioselectivity observed in the gas phase. nih.gov

For reactions involving this compound, one can anticipate that polar aprotic solvents would generally facilitate nucleophilic addition reactions by stabilizing the developing negative charge on the oxygen atom in the tetrahedral intermediate without overly solvating and deactivating the nucleophile. Protic solvents might be less ideal for reactions with anionic nucleophiles due to the potential for strong solvation of the nucleophile, which would decrease its reactivity. However, for reactions involving neutral nucleophiles, a protic solvent could facilitate the reaction by stabilizing the transition state through hydrogen bonding.

The following interactive table summarizes the observed solvent effects in reactions of compounds analogous to this compound, providing insights into how solvent choice can direct reaction outcomes.

Table 1: Solvent Effects on Reactions of Analogous Trifluoromethyl Ketones

| Reaction Type | Analogous Compound(s) | Solvent(s) | Observed Effect on Reaction Course and Selectivity | Reference(s) |

| Nucleophilic Trifluoromethylation | Methyl 2-naphthoate | Triglyme, THF, Toluene | Triglyme provided the highest yield of the corresponding trifluoromethyl ketone, indicating its superiority in stabilizing the reactive species. THF and toluene gave significantly lower yields. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Stereoselective Nucleophilic Fluoromethylation | Aryl Ketones | Tetrahydrofuran (THF) | THF was found to be the optimal solvent for achieving high diastereoselectivity in the addition of a fluorinated nucleophile. | cas.cn |

| [3+2] Cycloaddition | Ethyl trifluoroacetoacetate | (Theoretical Study) | The inclusion of solvent effects in calculations was found to slightly decrease the reaction rate but did not alter the regioselectivity of the cycloaddition. | nih.gov |

| Vinylogous Aldol Reaction | Alkylidenepyrazolones and Trifluoromethyl Ketones | Dichloromethane (CH2Cl2), Chloroform (CHCl3), Diethyl ether, Toluene | Dichloromethane was found to be the optimal solvent for yield and enantioselectivity. Other chlorinated and non-polar solvents resulted in lower yields or selectivities. | acs.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms. For 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one, a multi-pronged NMR approach is employed, utilizing ¹H, ¹³C, and ¹⁹F nuclei to piece together its molecular puzzle.

While specific experimental data for this compound is not publicly available, a detailed analysis can be constructed based on the well-established principles of NMR and data from closely related analogs, such as 1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one. rsc.org The strong electron-withdrawing nature of the nitro group compared to the chloro group is expected to shift the signals of the aromatic protons and carbons further downfield.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show two main groups of signals: those from the aliphatic methylene (B1212753) protons and those from the aromatic protons of the 3-nitrophenyl ring.

The methylene protons (-CH₂-) adjacent to the trifluoromethyl group are expected to appear as a quartet due to coupling with the three neighboring fluorine atoms (³JHF). This signal would likely be found in the range of 3.8-4.2 ppm. rsc.org

The aromatic region would display a more complex pattern. Due to the meta-substitution, four distinct proton signals are anticipated:

H-2: A triplet or singlet-like signal, shifted significantly downfield due to its position between the nitro and ketone groups.

H-4: A doublet of doublets, coupled to H-5 and H-6.

H-5: A triplet, coupled to H-4 and H-6.

H-6: A doublet of doublets, coupled to H-4 and H-5.

The strong electron-withdrawing effect of the nitro group would deshield these protons, pushing their chemical shifts into the 7.7-8.8 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | 3.9 - 4.2 | Quartet (q) | ~10.0 Hz (³JHF) |

| Ar-H5 | 7.7 - 7.9 | Triplet (t) | ~8.0 Hz |

| Ar-H4 | 8.2 - 8.4 | Doublet of Doublets (dd) | ~8.0, ~2.0 Hz |

| Ar-H6 | 8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, ~2.0 Hz |

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the analysis. For fluorinated compounds, however, C-F coupling can still introduce splitting. magritek.com A proton-decoupled spectrum of the target molecule is expected to show eight distinct signals.

The carbonyl carbon (C=O) signal would appear significantly downfield, typically around 187-189 ppm, and may show a small quartet splitting due to coupling with the fluorine atoms (³JCF). rsc.org The methylene carbon (-CH₂-) signal would be a quartet due to the strong one-bond coupling to the protons and a two-bond coupling to the fluorines (²JCF), appearing around 42 ppm. rsc.org The trifluoromethyl carbon (-CF₃) would appear as a strong quartet due to the one-bond C-F coupling (¹JCF) around 124 ppm. rsc.org

The six aromatic carbons would have distinct chemical shifts, with the carbon bearing the nitro group (C-3) and the carbon attached to the ketone (C-1) being the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | ~42 | Quartet (q) | ²JCF ≈ 29 Hz |

| -CF₃ | ~124 | Quartet (q) | ¹JCF ≈ 278 Hz |

| Ar-C5 | ~125 | Singlet (s) | - |

| Ar-C2 | ~128 | Singlet (s) | - |

| Ar-C6 | ~130 | Singlet (s) | - |

| Ar-C4 | ~135 | Singlet (s) | - |

| Ar-C1 | ~137 | Singlet (s) | - |

| Ar-C3 | ~148 | Singlet (s) | - |

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds, often with minimal background interference. wikipedia.orgnih.gov For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a triplet due to coupling with the two adjacent methylene protons (³JHF). The chemical shift for a CF₃ group next to a carbonyl is typically observed in the range of -60 to -63 ppm relative to a CFCl₃ standard. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are essential for establishing definitive structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the target molecule, cross-peaks would be expected between the aromatic protons H-4, H-5, and H-6, confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon atom (C-2, C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include:

The methylene protons to the carbonyl carbon and the trifluoromethyl carbon.

The aromatic protons (H-2 and H-6) to the carbonyl carbon, confirming the attachment of the propanone chain to the ring.

Correlations between aromatic protons and their neighboring carbons, helping to assign the quaternary carbons (C-1 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal through-space correlations between the methylene protons and the H-2/H-6 protons on the aromatic ring, providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺·) for this compound would be observed at an m/z corresponding to its molecular weight (C₉H₆F₃NO₃, MW = 233.15).

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is highly favorable, leading to the formation of the 3-nitrophenylacylium ion ([M - CH₂CF₃]⁺) and the 3-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺) at m/z 150. This is often a prominent peak.

Loss of CF₃: Cleavage of the C-C bond adjacent to the CF₃ group can result in the loss of a trifluoromethyl radical, leading to a fragment ion at m/z 164 ([M - CF₃]⁺).

Fragments from the aromatic ring: The spectrum would also show characteristic fragments from the 3-nitrophenyl group, such as the loss of NO₂ (m/z 104, [C₆H₄CO]⁺) or NO (m/z 120, [O₂NC₆H₄CO - NO]⁺) from the m/z 150 fragment. The phenyl cation ([C₆H₄]⁺) at m/z 76 is also a possibility.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 233 | Molecular Ion [M]⁺· | [C₉H₆F₃NO₃]⁺· |

| 164 | [M - CF₃]⁺ | [C₈H₆NO₃]⁺ |

| 150 | [M - CH₂CF₃]⁺ or [O₂NC₆H₄CO]⁺ | [C₇H₄NO₃]⁺ |

| 120 | [C₇H₄NO₃ - NO]⁺ | [C₇H₄NO₂]⁺ |

| 104 | [C₇H₄NO₃ - NO₂]⁺ | [C₇H₄O]⁺ |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques integral to the mass spectrometric analysis of organic compounds. ESI is particularly suited for polar molecules, generating ions directly from a solution, while APCI is effective for less polar, thermally stable molecules that can be vaporized.

For this compound, both techniques can be employed, typically in positive ion mode. In ESI-MS, the compound is expected to form a protonated molecule, [M+H]⁺, due to the presence of the carbonyl oxygen and nitro group which can be protonated. In APCI-MS, which involves a corona discharge to ionize the analyte in the gas phase, the protonated molecule [M+H]⁺ is also the most probable ion to be observed. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide insight into the compound's structure through characteristic fragmentation patterns. The primary fragmentation pathways would likely involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, a common fragmentation for ketones known as alpha-cleavage.

Expected Fragmentation Pathways:

Loss of the trifluoroethyl group: Cleavage could lead to the formation of a stable 3-nitrobenzoyl cation.

Loss of neutral molecules: Fragmentation might also involve the loss of small neutral molecules such as CO or NO.

The choice between ESI and APCI would depend on the solvent system and the desired sensitivity. ESI is generally preferred for its soft ionization nature, which minimizes fragmentation in the source and preserves the molecular ion for MS/MS analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₉H₆F₃NO₃, the theoretical exact mass of the neutral molecule can be calculated. The protonated molecule, [M+H]⁺, would be the target ion for analysis in positive-ion mode HRMS.

| Parameter | Value |

| Molecular Formula | C₉H₆F₃NO₃ |

| Monoisotopic Mass | 233.02998 u |

| Calculated m/z for [M+H]⁺ | 234.03776 u |

| Calculated m/z for [M+Na]⁺ | 256.01970 u |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated value for [M+H]⁺ would unequivocally confirm the elemental composition of the compound, providing strong evidence for its identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for the identification of these groups within the molecule.

The IR and Raman spectra of this compound would be dominated by vibrations from the carbonyl, trifluoromethyl, and nitro-aromatic moieties.

Key Vibrational Mode Assignments:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum between 1690 and 1715 cm⁻¹, characteristic of an aryl ketone. nist.gov This band would also be present, though potentially weaker, in the Raman spectrum.

Nitro (NO₂) Group Vibrations: Two distinct bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are anticipated. The asymmetric stretch typically appears as a strong band in the IR spectrum around 1520-1540 cm⁻¹, while the symmetric stretch appears around 1345-1365 cm⁻¹. spectroscopyonline.comresearchgate.net

Trifluoromethyl (CF₃) Group Vibrations: Strong C-F stretching vibrations are expected in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. These absorptions are often very intense.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the 1,3-disubstituted (meta) pattern would be observed in the fingerprint region (690-900 cm⁻¹).

The following table summarizes the predicted key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2900 - 3000 | Weak |

| Carbonyl C=O | Stretching | 1690 - 1715 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |

| Nitro NO₂ | Asymmetric Stretching | 1520 - 1540 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1345 - 1365 | Strong |

| C-F (of CF₃) | Stretching | 1100 - 1300 | Very Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorptions arising from its two main chromophores: the nitrophenyl group and the carbonyl group.

Expected Electronic Transitions:

π → π* Transitions: These high-energy transitions are associated with the aromatic system and the nitro group. They are expected to result in strong absorption bands, likely in the range of 250-280 nm. The conjugation of the carbonyl group with the aromatic ring can influence the position and intensity of these bands.

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is symmetry-forbidden and results in a weak absorption band, which might appear as a shoulder on the more intense π → π* band, typically above 300 nm.

The combination of these chromophores is expected to produce a complex spectrum with at least two distinct absorption maxima.

| Chromophore | Electronic Transition | Predicted λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) |

| 3-Nitrophenyl Ketone | π → π | 250 - 280 | High |

| Carbonyl (C=O) | n → π | 300 - 340 | Low |

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Assuming a suitable single crystal of this compound can be grown, a single-crystal XRD analysis would yield a complete structural solution. The analysis would reveal the crystal system, space group, and unit cell dimensions. scirp.org Furthermore, it would provide key structural details such as the planarity of the nitrophenyl ring, the conformation of the trifluoropropanoyl side chain, and the dihedral angle between the plane of the aromatic ring and the carbonyl group.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal lattice, would also be identified and characterized. This information is crucial for understanding the solid-state properties of the compound.

A hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from an XRD study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| β (°) | 98.0 |

| Volume (ų) | 1058 |

| Z (molecules/unit cell) | 4 |

This comprehensive structural data from XRD complements the information obtained from other spectroscopic techniques, providing a complete picture of the molecule's structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground and Excited States: An Unexplored Frontier

DFT has become a cornerstone of computational chemistry, offering profound insights into molecular systems. However, for 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one, the application of this powerful tool has not been documented in published research.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility (conformations) of a molecule are fundamental to its properties. For this compound, which features a flexible propanone linker between a trifluoromethyl group and a nitrophenyl ring, a conformational analysis would be essential to identify the most stable energetic structures. Such studies, which would typically involve geometry optimization calculations using DFT, have not been reported. Without these foundational calculations, it is not possible to present a data table of optimized bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of a molecule, including the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its reactivity and spectroscopic properties. An analysis of the frontier molecular orbitals for this compound would be expected to show the electron-withdrawing effects of both the trifluoromethyl and nitro groups. However, specific energy values for HOMO, LUMO, and the resulting energy gap, as well as detailed charge distribution maps, are absent from the literature.

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical prediction of vibrational frequencies using DFT is a standard method to aid in the interpretation of experimental infrared (IR) and Raman spectra. A computational study would provide a theoretical vibrational spectrum, with assignments for key functional groups like the carbonyl (C=O), nitro (NO₂), and carbon-fluorine (C-F) bonds. No such theoretical spectrum or its correlation with experimental data for this compound has been published.

Reaction Energy Profiles, Activation Barriers, and Transition State Structures

Understanding the potential chemical transformations of this compound would require the calculation of reaction energy profiles. These computations elucidate the energy changes along a reaction pathway, including the identification of transition states and the determination of activation barriers. This information is critical for predicting reaction mechanisms and kinetics but is currently unavailable for this molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely highlight the electrophilic nature of the carbonyl carbon and the regions around the electron-withdrawing nitro and trifluoromethyl groups. However, no published study has generated or analyzed an MEP map for this specific compound.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from DFT outputs to quantify the reactivity of a molecule. These indices provide a numerical basis for comparing the reactivity of different compounds. The absence of foundational DFT calculations for this compound means that a table of these important reactivity indices cannot be provided.

Advanced Computational Methods for Spectroscopic Parameter Prediction

Advanced computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules with high accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can forecast its Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies (Infrared and Raman).

Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are standard for optimizing the molecular geometry and calculating spectroscopic data. The predicted chemical shifts in NMR spectroscopy are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental results.

Predicted NMR Chemical Shifts: Computational models can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The chemical environment of each nucleus, influenced by the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups, dictates its resonance frequency. For instance, the protons on the aromatic ring are expected to show complex splitting patterns and shifts depending on their position relative to the nitro and trifluoropropanoyl substituents.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic | 7.5 - 8.5 |

| ¹H | Methylene (B1212753) (-CH₂-) | 3.5 - 4.0 |

| ¹³C | Carbonyl (C=O) | ~185 |

| ¹³C | Aromatic (C-NO₂) | ~148 |

| ¹³C | Trifluoromethyl (-CF₃) | ~123 (quartet) |

| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -62 |

Predicted Vibrational Frequencies: Theoretical vibrational analysis helps in assigning the bands observed in Infrared (IR) and Raman spectra. Key vibrational modes for this molecule include the carbonyl (C=O) stretch, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the characteristic C-F stretching vibrations of the trifluoromethyl group. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological limitations, improving agreement with experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1700 - 1720 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1540 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

| C-F Stretches | 1100 - 1300 | Very Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Theoretical Studies on Intramolecular Interactions and Fluorine Effects

The presence of both a trifluoromethyl group and a nitro group on the phenylpropanone framework creates a unique electronic environment governed by strong inductive and resonance effects. Theoretical studies are essential to dissect these interactions and understand their impact on the molecule's conformation, stability, and reactivity.

Intramolecular Interactions: The geometry of the molecule is significantly influenced by non-covalent interactions. The orientation of the trifluoropropanoyl chain relative to the nitrophenyl ring can be analyzed to identify the most stable conformers. Methods like Natural Bond Orbital (NBO) analysis are used to investigate hyperconjugative interactions, which contribute to conformational stability. For example, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent bonds can be quantified. There may also be weak intramolecular hydrogen bonds, such as a C-H···O interaction between a methylene proton and an oxygen of the nitro group, which can influence the molecular shape.

Fluorine Effects: The high electronegativity of fluorine atoms has profound effects on the molecule. The trifluoromethyl group acts as a strong electron-withdrawing group via the inductive effect, which impacts the electron density across the entire molecule. This effect increases the acidity of the methylene protons and influences the electrophilicity of the carbonyl carbon.

Advanced Research Applications in Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The unique combination of functional groups in 3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-one makes it an exceptionally versatile precursor in multi-step organic synthesis. The trifluoromethyl ketone provides a reactive site for nucleophilic additions and transformations, while the nitro group can be readily converted into other functional groups or used to influence the electronic properties of the aromatic ring. This dual functionality allows for the strategic and sequential introduction of molecular complexity.

Trifluoromethyl ketones are well-established precursors for the synthesis of a wide range of fluorinated heterocyclic compounds. researchgate.net The carbonyl group's high electrophilicity, enhanced by the electron-withdrawing trifluoromethyl group, facilitates condensation reactions with various binucleophiles to form rings. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with hydroxylamine (B1172632) can produce isoxazoles. Similarly, condensation with amidines or guanidines can lead to the formation of pyrimidine-containing structures. The presence of the nitro group on the phenyl ring offers an additional handle for subsequent modifications, allowing for the creation of complex, polyfunctionalized heterocyclic systems that are otherwise difficult to access. Trifluoromethyl-α,β-ynones, which are related building blocks, have been effectively used to elaborate novel approaches to fluorinated diazepines, pyrimidines, thiophenes, and triazoles. researchgate.net

The prochiral ketone in this compound is an ideal substrate for asymmetric synthesis, particularly for the production of chiral trifluoromethylated alcohols. Asymmetric catalytic hydrogenation or transfer hydrogenation of trifluoromethyl ketones is a powerful method for generating chiral secondary alcohols with high enantioselectivity. researchgate.net These chiral alcohols are valuable building blocks, serving as precursors for pharmaceuticals and other biologically active molecules.

For example, research on the asymmetric hydrogenation of 3'-(Trifluoromethyl)acetophenone, a structurally similar ketone, has demonstrated that various chiral catalysts can achieve high yields and enantiomeric excess (ee). chemicalbook.com This suggests that this compound could be similarly transformed into its corresponding chiral alcohol, (R)- or (S)-3,3,3-Trifluoro-1-(3-nitrophenyl)propan-1-ol. This chiral alcohol can then be incorporated into larger, more complex molecules, imparting stereochemical control. The nitro group can subsequently be reduced to an amine, creating a chiral amino alcohol scaffold, a privileged motif in medicinal chemistry.

Table 1: Examples of Asymmetric Hydrogenation of Trifluoroacetophenone Derivatives This table presents data for analogous compounds to illustrate the potential for asymmetric synthesis.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| [Mn(CO)₂(1)]Br | 3'-(Trifluoromethyl)acetophenone | 97% | chemicalbook.com |

| Rh(III) complex with Josiphos-type ligand | 2,2,2-Trifluoroacetophenone | >99% | researchgate.net |

Preparation of Functionalized Intermediates for Organic Transformations

The distinct reactivity of the ketone and nitro functionalities allows for their selective transformation to prepare a variety of functionalized intermediates. The ketone can be reduced to a secondary alcohol, as mentioned, or converted into other groups such as amines via reductive amination.

Simultaneously, the nitro group is highly versatile and can be reduced to an amino group, which is one of its most common and useful transformations. This reduction opens up a vast array of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents on the aromatic ring. The resulting 1-(3-aminophenyl)-3,3,3-trifluoropropan-1-one (B2700752) or the corresponding amino alcohol are powerful bifunctional intermediates, useful for synthesizing polymers, dyes, and pharmacologically active compounds. The strategic manipulation of these two functional groups provides a clear pathway to complex molecules with precisely controlled architecture.

Application in Catalysis Research as a Substrate or Ligand Component

In catalysis research, trifluoromethyl ketones like this compound serve primarily as benchmark substrates for testing the efficacy and stereoselectivity of new catalytic systems. researchgate.netresearchgate.net The asymmetric reduction of these ketones is a standard reaction to evaluate chiral catalysts for C=O bond hydrogenation. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus more reactive, while the steric bulk can influence catalyst-substrate interactions. The electronic effect of the meta-nitro substituent further modulates the ketone's reactivity, making it a challenging and informative substrate for catalyst development. researchgate.net

While less common, derivatives of this molecule could potentially be elaborated into chiral ligands for asymmetric catalysis. For example, conversion to a chiral amino alcohol and subsequent derivatization could yield bidentate ligands capable of coordinating to metal centers.

Design and Synthesis of Chemical Probes for Mechanistic Elucidation

Trifluoromethyl ketones (TFMKs) are a well-established class of reversible covalent inhibitors for serine and cysteine proteases. nih.gov The high electrophilicity of the carbonyl carbon allows it to be readily attacked by the nucleophilic hydroxyl or thiol group in the active site of these enzymes, forming a stable but reversible hemiketal or hemithioketal adduct. nih.gov This property makes TFMK-containing molecules valuable as chemical probes to study enzyme function and as potential therapeutic agents.

This compound can serve as a foundational scaffold for designing such probes. The nitrophenyl group can be functionalized to append linkers, reporter tags (like fluorophores), or affinity labels. For instance, the nitro group can be reduced to an amine and coupled to other molecules of interest. The synthesis of peptidyl mono-fluoromethyl ketones (FMKs) has been explored for creating chemical probes to interrogate cellular processes. mdpi.com A similar strategy could be applied to derivatives of the title compound to investigate specific enzyme mechanisms or to identify novel protein targets.

Contribution to the Development of Sustainable and Efficient Synthetic Protocols

The synthesis of fluorinated compounds, including this compound, is an area of active research focused on developing more sustainable and efficient methods. Traditional fluorination chemistry often involves harsh reagents and conditions. However, modern approaches are focusing on greener alternatives.